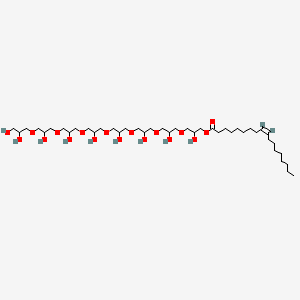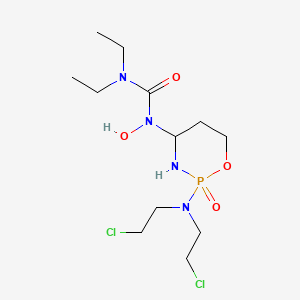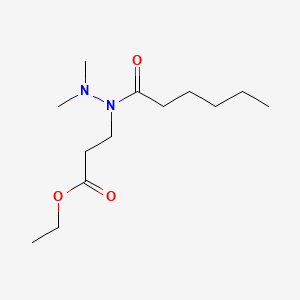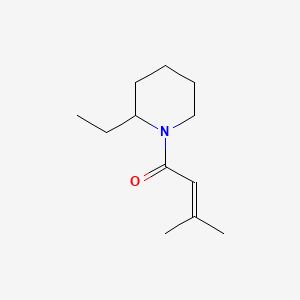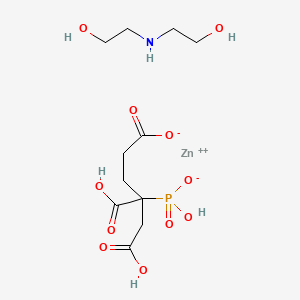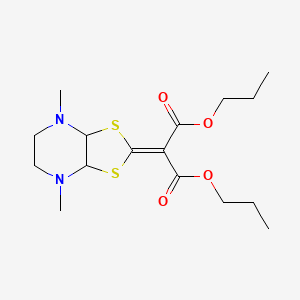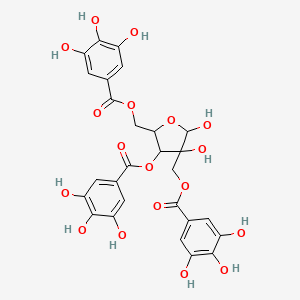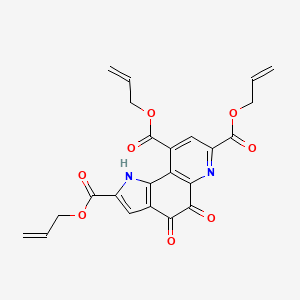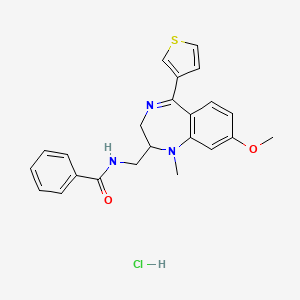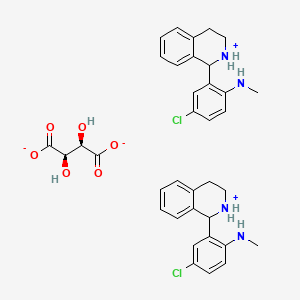![molecular formula C24H21Cl6O6P B12704901 tris[2-(2,6-dichlorophenoxy)ethyl] phosphite CAS No. 5683-91-0](/img/structure/B12704901.png)
tris[2-(2,6-dichlorophenoxy)ethyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite is an organophosphorus compound with the molecular formula C₂₄H₂₁Cl₆O₆P. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of three 2-(2,6-dichlorophenoxy)ethyl groups attached to a phosphite core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2,6-dichlorophenoxy)ethyl] phosphite typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with phosphorus trichloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphates and phenols.
Substitution: Substituted phosphites and phenols.
Hydrolysis: Phosphoric acid derivatives and phenols.
Scientific Research Applications
Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: Investigated for its potential as a biocide and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of tris[2-(2,6-dichlorophenoxy)ethyl] phosphite involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, leading to disruption of metabolic pathways. The phenoxy groups play a crucial role in its activity by facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tris[2-(2,4-dichlorophenoxy)ethyl] phosphite: Similar structure but with 2,4-dichlorophenoxy groups.
Tris[2-(diphenylphosphino)ethyl] phosphine: Contains diphenylphosphino groups instead of dichlorophenoxy groups.
Uniqueness
Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite is unique due to the specific positioning of chlorine atoms on the phenoxy groups, which influences its reactivity and interaction with biological systems. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
5683-91-0 |
|---|---|
Molecular Formula |
C24H21Cl6O6P |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
tris[2-(2,6-dichlorophenoxy)ethyl] phosphite |
InChI |
InChI=1S/C24H21Cl6O6P/c25-16-4-1-5-17(26)22(16)31-10-13-34-37(35-14-11-32-23-18(27)6-2-7-19(23)28)36-15-12-33-24-20(29)8-3-9-21(24)30/h1-9H,10-15H2 |
InChI Key |
CVGGYBHOOBVSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCOP(OCCOC2=C(C=CC=C2Cl)Cl)OCCOC3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


